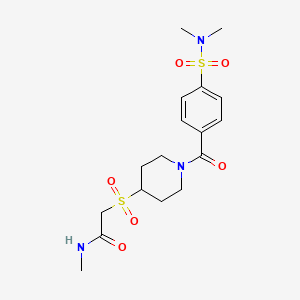

2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

The compound 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide features a piperidine core substituted with three key groups:

A 4-(N,N-dimethylsulfamoyl)benzoyl moiety at the 1-position of the piperidine ring.

A sulfonyl group at the 4-position of the piperidine.

An N-methylacetamide linked to the sulfonyl group.

The dimethylsulfamoyl group enhances electron-withdrawing properties, while the acetamide moiety contributes to hydrogen-bonding interactions.

Properties

IUPAC Name |

2-[1-[4-(dimethylsulfamoyl)benzoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S2/c1-18-16(21)12-27(23,24)14-8-10-20(11-9-14)17(22)13-4-6-15(7-5-13)28(25,26)19(2)3/h4-7,14H,8-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUHHXLQVINNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule with potential biological applications. Its structure suggests interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group, and a dimethylsulfamoyl moiety, which are significant for its biological activity. The molecular formula is with a molecular weight of approximately 358.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized that the dimethylsulfamoyl group enhances binding affinity to specific targets, potentially influencing pathways involved in inflammation and immune responses.

In Vitro Studies

Research indicates that compounds similar to This compound exhibit significant immunomodulatory effects. For instance, structure-activity relationship (SAR) studies on related sulfamoyl compounds showed enhanced activation of NF-κB in THP-1 cells, indicating potential anti-inflammatory properties .

| Compound | Activity | Reference |

|---|---|---|

| Compound 1 | NF-κB activation in THP-1 cells | |

| Compound 2 | Enhanced cytokine release | |

| Compound 3 | Modulation of immune responses |

Cytotoxicity and Selectivity

In cellular assays, certain analogs of this compound demonstrated low cytotoxicity at concentrations up to 20 µM, suggesting a favorable therapeutic window for further development. Notably, one analog exhibited significant anti-melanogenic activity without cytotoxic effects, highlighting the potential for skin-related applications .

Case Studies

A recent study on sulfamoyl compounds indicated their effectiveness as co-adjuvants in vaccine formulations. When combined with established adjuvants like monophosphoryl lipid A (MPLA), these compounds significantly enhanced antigen-specific antibody responses in murine models . This suggests that This compound could play a role in vaccine development.

Comparison with Similar Compounds

The unique structural features of This compound set it apart from other sulfamoyl derivatives. For example, while similar compounds may lack the dimethyl groups or sulfonyl linkages, these modifications are crucial for enhancing biological activity and selectivity towards specific targets.

| Compound | Key Features | Activity |

|---|---|---|

| Compound A | Lacks dimethyl groups | Lower potency |

| Compound B | Contains sulfonyl but not sulfamoyl | Moderate activity |

| Target Compound | Dimethylsulfamoyl and sulfonyl groups | High potency |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C21H33N3O3S

- Molecular Weight : 407.6 g/mol

- IUPAC Name : 4-(dimethylsulfamoyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide

- CAS Number : 899951-30-5

Medicinal Chemistry

- Analgesic Properties : The compound has been investigated for its analgesic effects. A study on similar compounds demonstrated significant pain relief in postoperative patients, suggesting that derivatives of this molecule could be developed for pain management therapies .

- Anticancer Activity : Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The sulfonamide group is known for its role in enhancing the efficacy of anticancer agents by targeting enzymes critical for cancer cell proliferation .

- Antimicrobial Activity : Some derivatives of this compound have shown promise as antimicrobial agents, particularly against resistant strains of bacteria. The incorporation of the dimethylsulfamoyl group enhances the compound's ability to penetrate bacterial cell walls .

Case Studies

-

Postoperative Pain Management :

- A clinical trial evaluated the efficacy of a related compound in managing postoperative pain, showing a reduction in pain scores and opioid consumption among patients treated with the drug compared to placebo .

- The study concluded that compounds similar to 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide could provide effective alternatives for pain management.

-

Cancer Treatment Trials :

- Another study explored the use of similar sulfonamide compounds in combination with traditional chemotherapy agents, revealing enhanced efficacy and reduced side effects in cancer treatment protocols .

- The findings support further investigation into the development of this compound as a therapeutic agent in oncology.

Data Tables

Comparison with Similar Compounds

Structural Analogues from

Compounds 6d–6l () share a piperidine/piperazine backbone with sulfonamide linkages but differ in substituents:

- 6g: Contains a benzhydrylpiperazinyl group and a 4-sulfamoylaminophenylsulfonyl moiety. Unlike the target compound, it lacks the dimethylsulfamoyl group and instead features a primary sulfamoyl amine.

- Melting points for these analogues range from 132–230°C, suggesting substituents significantly influence crystallinity .

Piperidine-Based Benzamides ()

- 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) : Features a trifluoromethylbenzamide and ethylthioureido group. The thiourea moiety introduces sulfur-based reactivity, while the trifluoromethyl group enhances lipophilicity.

- 14a (1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea) : Incorporates a urea linkage instead of an acetamide. Ureas often exhibit stronger hydrogen-bonding capacity but may suffer from metabolic instability compared to acetamides .

Piperidinyl Sulfonyl Acetamides ( and )

- Compound (2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide): Shares the sulfonyl-linked piperidine and acetamide but substitutes the dimethylsulfamoyl-benzoyl with a methoxyphenyl group.

- Compound (N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide) : Uses a piperazine ring instead of piperidine and includes a 4-fluorophenylacetamide. Piperazine’s additional nitrogen may improve water solubility, while the fluoro substituent enhances bioavailability .

Sulfonamide-Containing Fentanyl Analogues ()

Characterization Methods

- NMR Spectroscopy : Critical for confirming substituent positions (e.g., dimethylsulfamoyl’s singlet in 1H NMR).

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ in ) .

- Melting Points : Vary widely (132–230°C) based on substituent polarity and crystallinity .

Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.